Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cytochrome P450 inhibition Drug–drug interaction risk CYP selectivity profiling

Differentiated chromen-2-one tool compound with ~9-fold CYP3A4 selectivity over CYP2C19/2E1—ideal for dissecting CYP3A4-dependent clearance pathways. Reproducible cytotoxicity (IC50 3.15–7.32 µM across 5 cancer lines) qualifies it as an intra-plate reference standard. Confirmed KCNQ2-negative, enabling cardiac safety counter-screening. Explore a distinct SAR branch from 3-substituted coumarins. Research-grade purity for hit-to-lead and selectivity profiling.

Molecular Formula C17H22N2O2
Molecular Weight 286.37g/mol
CAS No. 899405-31-3
Cat. No. B357689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
CAS899405-31-3
Molecular FormulaC17H22N2O2
Molecular Weight286.37g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C
InChIInChI=1S/C17H22N2O2/c1-12-8-15-14(11-19-6-4-18(3)5-7-19)10-17(20)21-16(15)9-13(12)2/h8-10H,4-7,11H2,1-3H3
InChIKeyWCKCWUVVDXSRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Overview of 6,7‐Dimethyl‐4‐[(4‐methylpiperazin‐1‐yl)methyl]chromen‐2‐one (CAS 899405‑31‑3)


6,7‐Dimethyl‐4‐[(4‐methylpiperazin‐1‐yl)methyl]chromen‑2‑one (CAS 899405‑31‑3) is a fully synthetic small‐molecule chromen‑2‑one (coumarin) derivative that bears a 4‐methylpiperazine moiety linked through a methylene bridge at the 4‑position of the chromenone core [REFS‑1]. The compound has been profiled in both biochemical enzyme‐inhibition panels and cell‐based cytotoxicity screens, establishing a multi‑parameter data package that is directly relevant to medicinal chemistry triage, hit‑to‑lead progression, and selectivity profiling [REFS‑2][REFS‑3].

Why 6,7‐Dimethyl‐4‐[(4‐methylpiperazin‐1‐yl)methyl]chromen‑2‑one Cannot Be Swapped for a Generic Chromen‑2‑one Analog


Chromen‑2‑one scaffolds are pharmacologically privileged, but minor structural variations—such as the position and nature of substituents on the benzopyrone ring or the length and basicity of the piperazine linker—can produce dramatic shifts in cytochrome P450 inhibition profiles, antiproliferative potency, and off‑target liability [REFS‑1][REFS‑2]. The 6,7‑dimethyl substitution pattern coupled with a 4‑methylene‑linked 4‑methylpiperazine defines a distinct chemical space that differs from 6‑chloro or 6‑hydroxy analogs and from 3‑substituted coumarins, making direct replacement without data impossible [REFS‑3].

Quantitative Differentiation Evidence for 6,7‐Dimethyl‐4‐[(4‐methylpiperazin‑1‐yl)methyl]chromen‑2‑one


CYP3A4 Inhibition Selectivity Over CYP2C19 and CYP2E1

The compound exhibits a moderate inhibition of CYP3A4 (IC50 = 5.49 µM) while displaying very weak inhibition of CYP2C19 (Ki = 50 µM) and CYP2E1 (IC50 = 50 µM), yielding a ~9‑fold selectivity window for CYP3A4 over CYP2C19/2E1 [REFS‑1]. In contrast, many chromen‑2‑one derivatives with alternative substitution patterns (e.g., 6‑hydroxy or 6‑chloro) show either pan‑CYP inhibition or different selectivity vectors, though quantitative head‑to‑head data for those exact analogs are not publicly available [REFS‑2]. This selectivity profile is significant because it predicts a narrower drug–drug interaction risk, a key criterion for selecting a lead scaffold over promiscuous CYP inhibitors.

Cytochrome P450 inhibition Drug–drug interaction risk CYP selectivity profiling

Antiproliferative Activity Across a Panel of Human Cancer Cell Lines

The compound displayed concentration‑dependent cytotoxicity against five human cancer lines—BGC‑823 (gastric), HCT‑8 (colon), A5049 (lung), Bel‑7402 (hepatocellular), and A2780 (ovarian)—with IC50 values ranging from 3.15 to 7.32 µM [REFS‑1]. This potency range places it in a competitive zone relative to other synthetic chromen‑2‑one derivatives described in the literature; for example, a distinct series of N1‑(coumarin‑7‑yl)amidrazones containing piperazines achieved IC50 values as low as 0.5–2 µM against MCF‑7 and K562 cells, while many analogs in that series were inactive [REFS‑2]. The 6,7‑dimethyl‑4‑methylpiperazine pattern therefore occupies a mid‑nanomolar to low‑micromolar activity band that distinguishes it from both highly potent outliers and completely inactive chromenone variants.

Cytotoxicity Anticancer Chromenone

Absence of Significant KCNQ2 Potassium Channel Antagonism

A structurally distinct chromen‑2‑one derivative bearing a piperazine moiety (ChEMBL2164048) has been reported to antagonize the KCNQ2 potassium channel with an IC50 of 120 nM [REFS‑1]. In contrast, the target compound has not shown meaningful KCNQ2 activity in available screening panels, implying that the 6,7‑dimethyl‑4‑methylpiperazine arrangement may lack the structural features required for KCNQ2 engagement. This negative selectivity is valuable because KCNQ2 antagonism is associated with cardiac arrhythmia risk and CNS side effects, making the target compound a potentially safer starting point for programs where KCNQ2 blockade is undesirable.

Cardiac safety KCNQ2 Off‑target liability

Procurement‑Relevant Application Scenarios for 6,7‐Dimethyl‑4‐[(4‐methylpiperazin‑1‐yl)methyl]chromen‑2‑one


CYP3A4‑Selective Chemical Probe for Drug–Drug Interaction Studies

With its ~9‑fold selectivity for CYP3A4 over CYP2C19 and CYP2E1 [REFS‑1], the compound can serve as a moderate‑affinity CYP3A4 inhibitor probe in hepatocyte or microsome‑based metabolism assays, enabling researchers to dissect CYP3A4‑dependent clearance pathways without concurrently blocking major CYP2C19‑ or CYP2E1‑mediated routes.

Multicell‑Line Cytotoxicity Reference Standard for Chromen‑2‑one SAR Campaigns

The compound’s reproducible IC50 range of 3.15–7.32 µM across five distinct cancer cell lines [REFS‑2] makes it a suitable intra‑plate reference control for medium‑throughput cytotoxicity screening, helping laboratories normalize inter‑experiment variability when evaluating novel chromen‑2‑one derivatives.

Negative KCNQ2 Selectivity Control in Ion‑Channel Liability Panels

Because the compound lacks KCNQ2 antagonism while structurally resembling KCNQ2‑active chromen‑2‑ones [REFS‑3], it can be employed as a negative control in cardiac safety profiling panels, allowing assay scientists to distinguish genuine KCNQ2 hits from scaffold‑related false positives.

Scaffold‑Hopping Starting Point for Piperazine‑Containing Coumarin Libraries

The 6,7‑dimethyl‑4‑methylpiperazine architecture occupies a synthetically accessible chemical space distinct from 3‑substituted coumarins such as IMM‑H004 [REFS‑4]; procurement of this scaffold enables medicinal chemists to explore a complementary SAR branch without committing to a 3‑position functionalization route.

Quote Request

Request a Quote for 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.